

An In-depth Technical Guide to CAS Number 1539-39-5 (Gapicomine)

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Compound of Interest

Compound Name: Gapicomine

Cat. No.: B073847

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Disclaimer: The compound CAS Number 1539-39-5, also known as **Gapicomine**, is a withdrawn pharmaceutical agent. Consequently, the available research data, particularly from modern pharmacological and biochemical studies, is limited. This guide provides a comprehensive overview of the existing information and places it within a broader context of relevant physiological mechanisms.

Executive Summary

Gapicomine (CAS 1539-39-5) is a chemical compound formerly investigated and marketed as a coronary vasodilator. It was a primary component of the drug Bicordin.[1] Due to its withdrawn status, in-depth contemporary research on its mechanism of action, specific molecular targets, and quantitative pharmacological data is scarce in publicly accessible literature. This document synthesizes the available historical information, including its chemical properties and a known synthesis pathway. Furthermore, it explores putative mechanisms of action by discussing general signaling pathways involved in coronary vasodilation that may be relevant to the compound's historical application.

Chemical and Physical Properties

CAS Number: 1539-39-5

IUPAC Name: 1-Pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine[1]

Molecular Formula: $C_{12}H_{13}N_3$

Molecular Weight: 199.25 g/mol

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Historical Research Application: Coronary Vasodilation

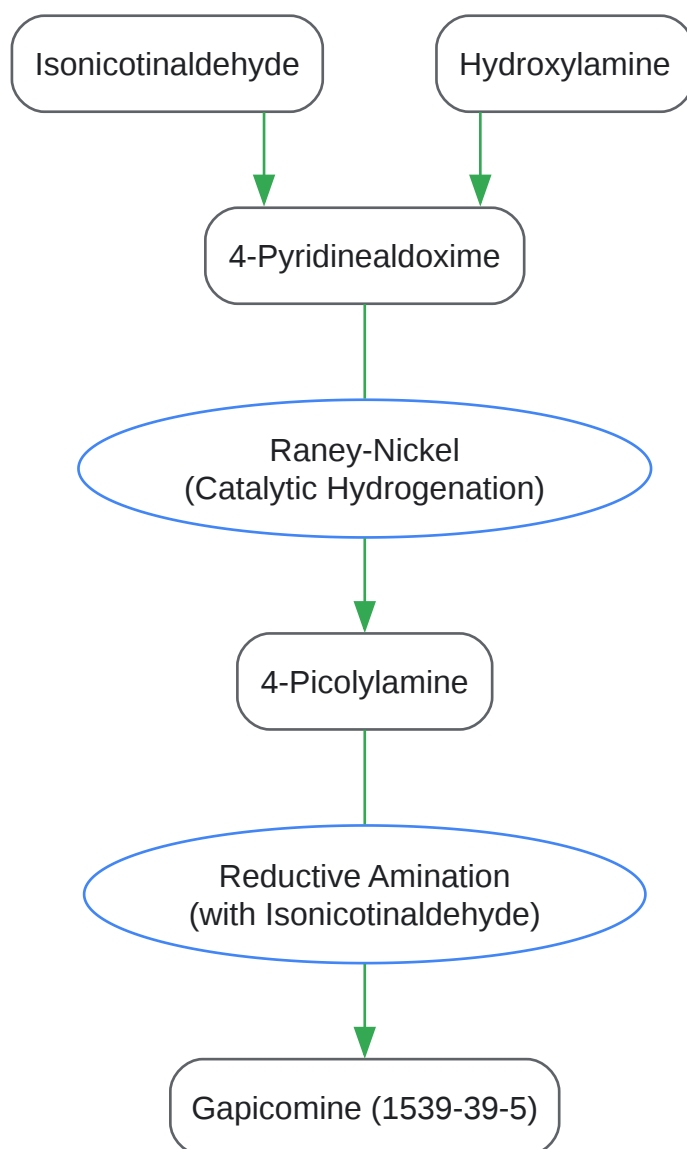
The primary and only well-documented research application of **Gapicomine** was as a coronary vasodilator.[1] It was developed for the treatment of coronary heart disease.[2] The drug Bicordin, which contained **Gapicomine**, was the subject of clinical reports in the 1970s.[2] However, the drug has since been withdrawn from the market, and the specific reasons for its withdrawal are not detailed in the readily available literature.

Synthesis of Gapicomine

A known method for the synthesis of **Gapicomine** involves a multi-step process starting from isonicotinaldehyde.[1]

Experimental Protocol: Synthesis of **Gapicomine**

- **Oxime Formation:** Isonicotinaldehyde is reacted with hydroxylamine to form 4-Pyridinealdoxime.
- **Reduction:** The resulting 4-Pyridinealdoxime is reduced to 4-Picolylamine via catalytic hydrogenation over a Raney-Nickel catalyst.
- **Reductive Amination:** 4-Picolylamine is then subjected to reductive amination with a second equivalent of isonicotinaldehyde to yield **Gapicomine**. [1]



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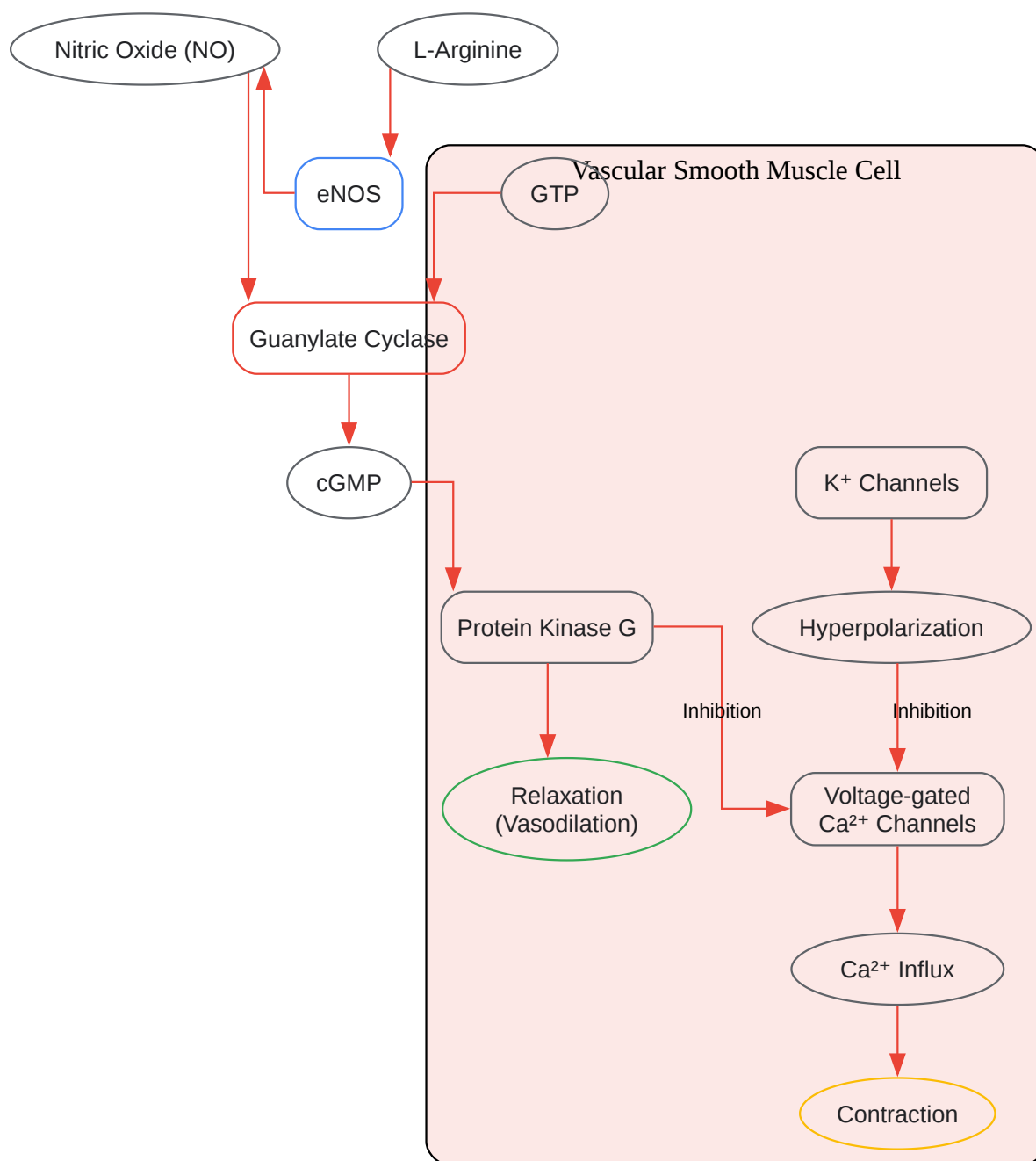
Synthesis pathway of **Gopicomine**.

Putative Mechanism of Action: An Overview of Coronary Vasodilation

While the specific molecular targets of **Gopicomine** are not documented in the available literature, its action as a coronary vasodilator would have involved the relaxation of vascular smooth muscle cells in the coronary arteries. Several key signaling pathways are known to mediate this effect. It is plausible that **Gopicomine** influenced one or more of these pathways.

Key Signaling Pathways in Coronary Vasodilation:

- **Nitric Oxide (NO) Pathway:** Endothelial cells produce NO, a potent vasodilator, via nitric oxide synthase (eNOS). NO diffuses into smooth muscle cells and activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, ultimately causing a decrease in intracellular calcium concentration ($[Ca^{2+}]_i$) and smooth muscle relaxation.[3]
- **Potassium Channel Modulation:** The opening of potassium (K^+) channels in the plasma membrane of vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium (Ca^{2+}) channels, reducing Ca^{2+} influx and promoting relaxation. Several types of K^+ channels are involved in regulating vascular tone, including ATP-sensitive K^+ channels (KATP) and Ca^{2+} -activated K^+ channels (KCa).[4]
- **Calcium Channel Blockade:** Direct inhibition of L-type voltage-gated Ca^{2+} channels on vascular smooth muscle cells would prevent the influx of extracellular Ca^{2+} that is necessary for muscle contraction, thereby leading to vasodilation.[5]



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General signaling pathways in coronary vasodilation.

Quantitative Data

A thorough search of scientific databases and literature has not yielded any publicly available quantitative pharmacological data for **Gapicomine**, such as IC₅₀ values, binding affinities (K_d or K_i), or efficacy data (EC₅₀). This lack of data is a significant limitation in understanding the compound's specific potency and target interactions.

Experimental Protocols

Detailed experimental protocols for key experiments involving **Gapicomine** are not available in the searched literature. The original research from the 1970s may contain such details, but these publications are not readily accessible in digital archives.

Conclusion

Gapicomine (CAS 1539-39-5) is a former coronary vasodilator with limited available scientific information due to its withdrawn status. While its chemical identity and a method of synthesis are known, detailed insights into its mechanism of action, specific molecular targets, and quantitative pharmacology are lacking. For researchers investigating novel vasodilators or pyridinic compounds, the study of **Gapicomine** is hampered by the scarcity of data. Future research, should it be undertaken, would require de novo pharmacological screening and mechanistic studies to elucidate its biological activity. The information provided in this guide represents the extent of publicly available knowledge on this compound.

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